1-Fluoro-3-(methylamino)propan-2-ol
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Overview
Description
1-Fluoro-3-(methylamino)propan-2-ol is a chemical compound with the molecular formula C4H10FNO and a molecular weight of 107.13 g/mol . It is an organic compound that contains a fluorine atom, a methylamino group, and a hydroxyl group attached to a propane backbone. This compound is primarily used for research purposes and has various applications in scientific studies.
Mechanism of Action
Target of Action
It is known that similar compounds are used as radiotracers for imaging hypoxia and tau pathology .
Mode of Action
It is known that similar compounds interact with their targets to enable imaging of specific pathologies .
Biochemical Pathways
Similar compounds are known to be involved in the imaging of hypoxia and tau pathology, suggesting a role in these biochemical pathways .
Pharmacokinetics
It is known that similar compounds are used as radiotracers, suggesting that they have suitable pharmacokinetic properties for this application .
Result of Action
Similar compounds are used as radiotracers for imaging hypoxia and tau pathology, suggesting that they have the ability to bind to specific targets and enable imaging of these conditions .
Action Environment
It is known that similar compounds are used as radiotracers, suggesting that they are stable under the conditions used for imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-3-(methylamino)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloro-1-fluoropropane with methylamine under controlled conditions. The reaction typically takes place in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the methylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps, such as distillation or recrystallization, may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of a carbonyl compound, such as an aldehyde or ketone.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-3-(methylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Fluoro-3-(methylamino)propan-2-ol can be compared with other similar compounds, such as:
3-(Methylamino)-1-propanol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-Fluoro-2-propanol:
3-Fluoro-1-propanol: Similar structure but without the methylamino group, affecting its reactivity and use in synthesis.
The presence of both the fluorine atom and the methylamino group in this compound makes it unique and valuable for specific research applications.
Properties
IUPAC Name |
1-fluoro-3-(methylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO/c1-6-3-4(7)2-5/h4,6-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJBQHSZEOFNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CF)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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